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Compound of Interest

Compound Name: 4-Bromoisatoic anhydride
CAS No.: 76561-16-5
Cat. No.: B1279851

Get Quote

. J

(IUPAC: 7-Bromo-1H-benzo[d][1,3]Joxazine-2,4-dione)[1]
[2][3][4]

Executive Summary & Structural Logic

4-Bromoisatoic anhydride is a deactivated electrophile used to introduce a 7-bromo-
guinazolinone scaffold.[1][2][3][4] Its analysis is complicated by the existence of regioisomers
(5-bromo and 6-bromo derivatives) which arise from isomeric anthranilic acid impurities.[1][2][3]

[4]

o Commercial Name: 4-Bromoisatoic anhydride[1][2][3][4]

e |[UPAC Name: 7-Bromo-1H-benzo[d][1,3]oxazine-2,4-dione[1][2][3][4]
e CAS Number: 76561-16-5[1][2][3][4]

¢ Precursor: 2-Amino-4-bromobenzoic acid (4-Bromoanthranilic acid)[1][2][3][4]

Structural Numbering & Regioisomer Mapping
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The confusion stems from retaining the "4-bromo" numbering of the anthranilic acid precursor.
[3] In the isatoic anhydride system, the nitrogen is position 1, and the carbonyls are 2 and 4.

Regioisomer Alert:
Commercial '5-Bromo' = IUPAC 6-Bromo
Commercial '6-Bromo’ = IUPAC 5-Bromo
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Figure 1: Transformation logic showing how 4-bromoanthranilic acid yields the 7-bromo isatoic
anhydride derivative.

1H NMR Spectral Analysis

The 1H NMR spectrum in DMSO-d6 is the primary method for structural validation.[2][3] The 7-
bromo substitution pattern creates a distinct AMX spin system (or ABX depending on field
strength) for the aromatic protons.[3][4]

Experimental Parameters

e Solvent: DMSO-d6 (Crucial for solubility and preventing hydrolysis)[1][2][3][4]
e Frequency: 300 - 400 MHz[1][2][3][4]
o Concentration: ~10-15 mg/mL[1][2][3][4]

o Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm)[3][4]

Signal Assignment (7-Bromo Isomer)
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Position

Shift (6 ppm)

Multiplicity

Coupling
Constant (

)

Structural
Insight

NH (1)

11.81

Broad Singlet

Highly
deshielded
amide proton;
diagnostic of ring
closure.[1][2][3]
[4]

H-5

7.82

Doublet (d)

Hz

Most deshielded
aromatic proton
due to anisotropy
of the C4
carbonyl.[3][4]
Ortho coupling to
H-6.[1][2][3][4]

H-6

7.41

Doublet of
Doublets (dd)

Hz

Hz

Located between
H-5 and H-8.[1]
[31[4] Shows
large ortho
coupling and
small meta

coupling.[3][4]

H-8

7.29

Doublet (d)

Hz

Shielded relative
to H-5.[1][2][3][4]
Shows only meta
coupling (no
ortho neighbor).
[31[4]

Comparison with Regioisomers (Impurity Markers)

Distinguishing the 7-bromo isomer from potential 6-bromo or 5-bromo contaminants is vital.[1]

[21[3][4]
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6-Bromo 5-Bromo
Feature 7-Bromo (Target) _ _
(Alternative) (Alternative)
Doublet ( Small Doublet (
H-5 Signal Absent (Substituted)
) )
One ortho (
), one meta ( Two meta/ortho Three adjacent
Coupling Pattern mixed. H-5 is isolated.  protons (d, t, d).[3][4]
) one mixed ( [LI[2113]14] [SI617118]
).
Look for the large Look for a narrow Look for a triplet at
Key Distinction doublet at ~7.82 ppm doublet (H-5) at ~8.0 ~7.6 ppm (H-7).[1][2]
(H-5).[1][2][31[4] ppm.[1][2][3][4] [31[4]

13C NMR Spectral Analysis

The 13C NMR spectrum confirms the oxidation state of the carbons and the integrity of the

anhydride ring.[3]

Predicted/Observed Shifts (DMSO-d6)
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Carbon Shift (6 ppm) Assignment Logic
Ester/Amide-like carbonyl.[1]
C-4 159.0 - 160.0 )
[2][3][4] Most deshielded.
Carbamate carbonyl.[1][2][3][4
C-2 146.0 - 148.0 o yHLE]A
Distinct from C-4.
Quaternary aromatic C
C-8a 142.0 - 143.0
attached to N.
Correlates with H-5.[1][2][3][4]
C-5 129.0-130.0 )
Deshielded by C=0.
C-Br (Ipso).[1][2][3][4] Often
lower intensity.[3][4] Chemical
C-7 126.0 - 128.0 o
shift is distinct due to Heavy
Atom Effect.
C-6 125.0-126.0 Aromatic CH.
Aromatic CH ortho to N.
C-8 116.0 - 118.0
Shielded.
uaternary bridgehead
C-4a 113.0-115.0 Q Y 9

carbon.[1][2][3][4]

Diagnostic Check: The presence of two carbonyl signals (160 and 147 ppm) confirms the
anhydride ring is intact.[3][4] Hydrolysis (ring opening) results in the loss of the C-2 signal and
appearance of a carboxylic acid peak (~168 ppm).[3][4]

Performance & Reactivity Profile

When used as a reagent, 4-Bromoisatoic anhydride exhibits distinct reactivity compared to
the unsubstituted parent.[3]

Reactivity Workflow

The anhydride ring is susceptible to nucleophilic attack, primarily at the C-2 position, leading to
ring opening and decarboxylation.
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Figure 2: Nucleophilic ring-opening pathway.[1][2][3][4] The 7-bromo substituent exerts an
electron-withdrawing effect (-1), slightly increasing the electrophilicity of C-2 compared to the
unsubstituted anhydride.[1][2][4]

Stability & Solubility[1][3][4]
e Solubility: Low in non-polar solvents.[3][4] Soluble in DMF, DMSO, and DMACc.[3]

o Moisture Sensitivity: Moderate.[3][4] Slowly hydrolyzes to 2-amino-4-bromobenzoic acid in
the presence of moisture.[1][2][3][4]

o QC Tip: Check 1H NMR for a broad singlet at ~13.0 ppm (COOH) and a shift in the
aromatic region to detect hydrolysis.[3][4]

Detailed Experimental Protocol: Synthesis &
Analysis

Objective: Synthesis of analytical standard 7-Bromoisatoic anhydride from 2-amino-4-
bromobenzoic acid.

e Reagents:
o 2-Amino-4-bromobenzoic acid (1.0 eq)[1][2][3][4]
o Triphosgene (0.33 eq) or Phosgene (excess)[3][4]

o Solvent: Anhydrous Dioxane or THF[3][4]
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e Procedure:
o Dissolve amino acid in dioxane under N2 atmosphere.
o Cool to 0°C. Add Triphosgene dropwise (dissolved in dioxane).

o Reflux for 4-16 hours.[3][4] The reaction becomes homogeneous then precipitates
product.[3][4]

o Cool to RT, pour into ice water (to quench excess phosgene/HCI).
o Filter the beige precipitate.[3][4] Wash with Et20.[2][3][4]
e Analytical Validation (Self-Validating Step):
o Dissolve 10 mg in 0.6 mL DMSO-d6.
o Acquire 1H NMR (16 scans).[3][4]
o Pass Criteria:
» NH peak present at >11.5 ppm.[3][4][9]
» H-5 doublet at ~7.8 ppm.[1][2][3][4][9]
= No broad COOH peak >12 ppm.[2][3][4]
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BENGHE Validation & Comparative

Check Availability & Pricing

¢ Google Patents.Synthesis of Quinazoline Derivatives (EP1807402A1). (Contains
experimental NMR data for bromoisatoic derivatives). Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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2. 5-Bromoisatin(87-48-9) 1H NMR spectrum [chemicalbook.com]

3. 5-Bromoisatoic Anhydride | C8BH4BrNO3 | CID 288561 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 4. 5-bromo-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | CBH4BrNO3 | CID 10752644 -
PubChem [pubchem.ncbi.nlm.nih.gov]
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e 8. 7-BROMO-1H-INDOLE-2,3-DIONE | 20780-74-9 [chemicalbook.com]
¢ 9. Isatoic Anhydride(118-48-9) 1H NMR spectrum [chemicalbook.com]

¢ To cite this document: BenchChem. [Comparative Spectroscopic Analysis: 4-Bromoisatoic
Anhydride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279851/docs#comparative-spectroscopic-analysis-
4-bromoisatoic-anhydride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2026 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1279851?utm_src=pdf-custom-synthesis#bc-rfq
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7300642.htm
https://www.chemicalbook.com/SpectrumEN_87-48-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/288561
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://pubchem.ncbi.nlm.nih.gov/compound/5-bromo-2_4-dihydro-1H-3_1-benzoxazine-2_4-dione
https://www.tandfonline.com/doi/full/10.1080/14756366.2025.2468355
https://patents.google.com/patent/AU2003231359B2/en
https://patents.google.com/patent/AU2003231359B2/en
https://www.mdpi.com/1420-3049/6/9/736
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3765683.htm
https://www.chemicalbook.com/SpectrumEN_118-48-9_1HNMR.htm
https://www.benchchem.com/product/b1279851/docs#comparative-spectroscopic-analysis-4-bromoisatoic-anhydride
https://www.benchchem.com/product/b1279851/docs#comparative-spectroscopic-analysis-4-bromoisatoic-anhydride
https://www.benchchem.com/product/b1279851/docs#comparative-spectroscopic-analysis-4-bromoisatoic-anhydride
https://www.benchchem.com/product/b1279851/docs#comparative-spectroscopic-analysis-4-bromoisatoic-anhydride
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1279851?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279851?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

